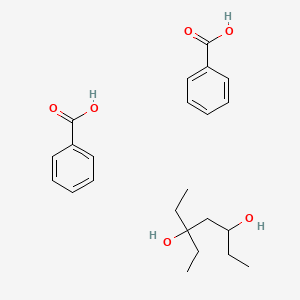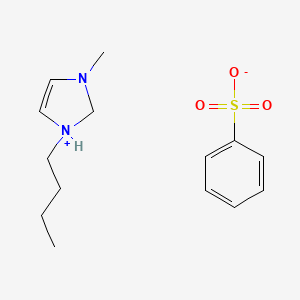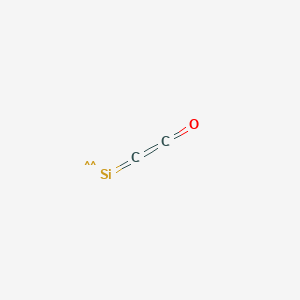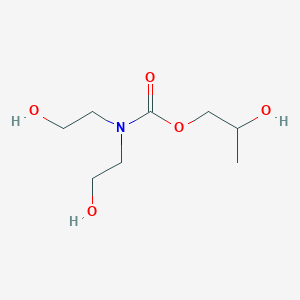
2-Hydroxypropyl bis(2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropyl bis(2-hydroxyethyl)carbamate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes two hydroxyethyl groups and a hydroxypropyl group attached to a carbamate backbone. This compound is often used as an intermediate in the synthesis of other chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl bis(2-hydroxyethyl)carbamate typically involves the reaction of 2-hydroxyethyl carbamate with 2-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:
2-Hydroxyethyl carbamate+2-Hydroxypropyl isocyanate→2-Hydroxypropyl bis(2-hydroxyethyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through various techniques such as distillation or crystallization to obtain the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxypropyl bis(2-hydroxyethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The hydroxy groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Hydroxypropyl bis(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers, resins, and other materials.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is employed in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-Hydroxypropyl bis(2-hydroxyethyl)carbamate involves its interaction with various molecular targets and pathways. The hydroxy groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the carbamate group can participate in nucleophilic and electrophilic reactions, leading to the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxyethyl carbamate
- 2-Hydroxypropyl carbamate
- Bis(2-hydroxyethyl)carbamate
Uniqueness
2-Hydroxypropyl bis(2-hydroxyethyl)carbamate is unique due to its combination of hydroxyethyl and hydroxypropyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and materials, offering versatility in its applications.
Propriétés
Numéro CAS |
577991-70-9 |
|---|---|
Formule moléculaire |
C8H17NO5 |
Poids moléculaire |
207.22 g/mol |
Nom IUPAC |
2-hydroxypropyl N,N-bis(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C8H17NO5/c1-7(12)6-14-8(13)9(2-4-10)3-5-11/h7,10-12H,2-6H2,1H3 |
Clé InChI |
HCTOWVPBFFWSEF-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)N(CCO)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)
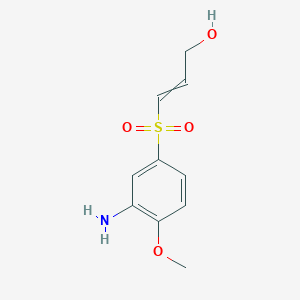
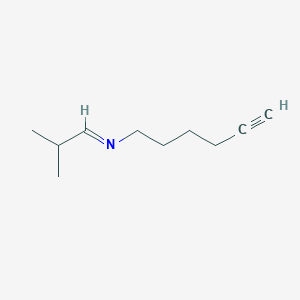
![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)

![(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol](/img/structure/B14232272.png)
![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)

![[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile](/img/structure/B14232299.png)
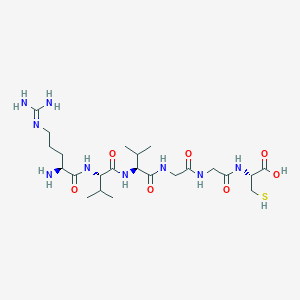
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
